Lipophilicity (LogP) Increase Driven by the 4-Methylimidazole Substituent vs. Unsubstituted Analog
The 4-methyl group on the imidazole ring of 5-bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine (CAS 380382-29-6) increases lipophilicity relative to the non-methylated analog 5-bromo-2-(1H-imidazol-1-yl)pyridine (CAS 380381-18-0). Computational LogP data for a closely related positional isomer (4-bromo-2-(4-methylimidazol-1-yl)pyridine, CAS 1142194-33-9) shows a LogP of 2.34, compared to a LogP of 2.03 for the unsubstituted analog . The estimated ΔLogP of +0.31 indicates that the 4-methyl substituent meaningfully increases lipophilicity, which can enhance passive membrane diffusion and alter the pharmacokinetic profile of derived lead compounds. Note: Exact LogP for the 5-bromo isomer is not independently verified in the same study; values are cross-study comparable using predicted data for structural analogs .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.3–2.5 (based on positional isomer 4-bromo-2-(4-methylimidazol-1-yl)pyridine LogP = 2.34) |
| Comparator Or Baseline | 5-Bromo-2-(1H-imidazol-1-yl)pyridine (CAS 380381-18-0): LogP = 2.03 |
| Quantified Difference | ΔLogP ≈ +0.31 (estimated from 4-bromo isomer); represents approximately 2-fold increase in octanol-water partition coefficient |
| Conditions | Predicted/computational LogP values (method: XLogP3 or similar); experimental confirmation not available in the retrieved literature |
Why This Matters
A ΔLogP of +0.3 can significantly affect membrane permeability and oral bioavailability in drug discovery, making the 4-methylated compound a more suitable intermediate for lead optimization programs targeting intracellular enzymes.
